2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid typically involves multiple steps, starting from the appropriate fluorenylmethoxycarbonyl-protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) to form the corresponding azide, which is then reduced to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mild basic conditions, typically using piperidine . This allows for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-glutamine
- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine
Uniqueness
What sets 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid apart from similar compounds is its specific structure, which includes a morpholine ring and a methyl group. This unique structure can influence its reactivity and the types of peptides it can help synthesize .
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C22H23NO5/c1-14-11-23(12-15(28-14)10-21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25) |
InChI Key |
OBOQBUDVKGQSLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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